1,2-Dichloro-1,1,2-trifluoroethane

描述

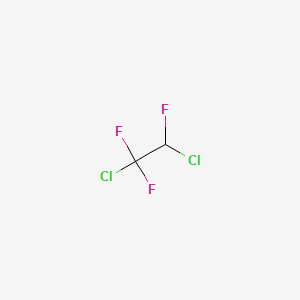

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F3/c3-1(5)2(4,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRMDGSNYHCUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F3 | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042021 | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., 1,2-dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Colorless gas; [CAMEO] Colorless liquid; [MSDSonline], Colorless gas; [CAMEO] | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloro-1,1,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

29.5 °C | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.50 g/cu cm at 25 °C | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

620.0 [mmHg], VP: 102.0 kPa at 303.15 K, 102.0 kPa at 303.15 K /620 mm Hg at 25 °C/ | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid or gas | |

CAS No. |

90454-18-5, 354-23-4 | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 123a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dichloro-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CR1MEG1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °C | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Dichloro 1,1,2 Trifluoroethane

Pathways for the Synthesis of 1,2-Dichloro-1,1,2-trifluoroethane

The production of this compound (also known as HCFC-123a) is primarily achieved through carefully controlled halogen exchange reactions, where chlorine atoms in a precursor molecule are substituted with fluorine atoms.

Investigations into Fluorination and Chlorination Routes

The most prominent synthetic route involves the gas-phase fluorination of tetrachloroethylene (B127269) (perchloroethylene) with hydrogen fluoride (B91410) (HF). epo.org While this reaction can produce a mixture of chlorofluorocarbons, conditions can be optimized to yield this compound. epo.org This compound is often a byproduct in the synthesis of its isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), a more commonly used refrigerant. epo.orgwikipedia.org

Another synthetic approach starts from 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). The reduction of CFC-113 can produce chlorotrifluoroethylene, which can be a precursor in pathways leading to various hydrochlorofluorocarbons. wikipedia.org

Exploration of Catalytic Systems for Production

Catalysts are crucial for achieving high yields and selectivity in the synthesis of this compound. Research has demonstrated the effectiveness of a catalyst comprising a trivalent chromium salt supported on aluminum trifluoride (AlF₃) for the gas-phase reaction of tetrachloroethylene and hydrofluoric acid. epo.org To be effective, the AlF₃ support should have a specific surface area of at least 25 m²/g. epo.org Other catalysts explored for this type of hydrofluorination include compounds of nickel (Ni), chromium (Cr), manganese (Mn), or cobalt (Co) supported on a composition of aluminum oxide (Al₂O₃) and aluminum trifluoride (AlF₃). epo.org

The preparation of these catalysts involves specific procedures. For instance, a chromium-based catalyst can be prepared by impregnating aluminum fluoride with an aqueous solution of chromium(III) chloride hexahydrate (CrCl₃·6H₂O), followed by drying and high-temperature activation in a nitrogen stream. epo.org

| Catalyst System | Support | Reaction Temperature | Reagent Contact Time | Reference |

|---|---|---|---|---|

| Trivalent Chromium Salt | AlF₃ (Surface Area ≥ 25 m²/g) | 220 to 280 °C (240 to 250 °C preferred) | 5 to 30 seconds (10 to 20 seconds preferred) | epo.org |

| Ni, Cr, Mn, or Co Compounds | Al₂O₃ and AlF₃ | Not specified | Not specified | epo.org |

Mechanistic Studies of Chemical Reactions Involving this compound

The reactivity of this compound is characterized by its behavior under thermal stress, its propensity for isomerization and halogen exchange, and its photochemical decomposition pathways.

Radical-Mediated Reaction Pathways

The thermal decomposition of this compound involves radical mechanisms, particularly at high temperatures. fluorine1.ru Studies involving pyrolysis in the presence of inhibitors (like propylene) and initiators (like carbon tetrachloride) of radical processes have been performed to investigate the formation mechanisms of various products. fluorine1.ru The formation of certain products, such as hexafluoro-1,3-butadiene, was confirmed to proceed via a radical mechanism, as its yield decreased in the presence of a radical inhibitor. fluorine1.ru

Halogen Exchange and Isomerization Reaction Research

Halogen exchange is a fundamental reaction in fluorocarbon chemistry, often involving the replacement of chlorine with fluorine. acs.orggoogle.com In the context of this compound, this is most relevant to its synthesis from more highly chlorinated precursors. epo.org

Isomerization is a key transformation for this compound. This compound (HCFC-123a) can be isomerized to 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) by bringing it into contact with aluminum trifluoride (AlF₃) at temperatures ranging from 180 °C to 400 °C. google.com This process is significant as HCFC-123 has been more widely used in applications like large tonnage centrifugal chillers. google.comwikipedia.org

Thermal and Photochemical Reactivity Research

Thermal Reactivity: The thermal decomposition (pyrolysis) of this compound has been studied in detail. When heated in a flow reactor at temperatures between 973 K and 1123 K (700 °C to 850 °C), the molecule undergoes dehydrochlorination and dehydrofluorination. fluorine1.rufluorine1.ru The primary decomposition reaction is the elimination of hydrogen chloride (HCl) to produce chlorotrifluoroethylene. fluorine1.ru A side reaction involves the elimination of hydrogen fluoride (HF) to form 1,2-difluorodichloroethylene. fluorine1.ru

A multitude of other products have been identified from the pyrolysis process through chromatomass-spectrometry, indicating a complex reaction mechanism likely involving carbene intermediates. fluorine1.rufluorine1.ru

| Compound Name | Chemical Formula | Reference |

|---|---|---|

| Chlorotrifluoroethylene | C₂F₃Cl | fluorine1.rufluorine1.ru |

| Trifluoroethylene | C₂F₃H | fluorine1.rufluorine1.ru |

| 1,2-Difluorodichloroethylene | C₂F₂Cl₂ | fluorine1.rufluorine1.ru |

| Chlorodifluoromethane | CF₂ClH | fluorine1.rufluorine1.ru |

| 1,2,3,3,3-Pentafluorochloropropene | C₃F₅Cl | fluorine1.ru |

| 1,3,3,3-Tetrafluorodichloropropene | C₃F₄Cl₂ | fluorine1.ru |

| Hexafluoro-1,3-butadiene | C₄F₆ | fluorine1.rufluorine1.ru |

| Carbon Monoxide | CO | fluorine1.rufluorine1.ru |

Photochemical Reactivity: Generally, chlorofluorocarbons undergo thermal decomposition when exposed to flames or red-hot metal. nih.gov The decomposition products of chlorofluorocarbons can include hydrofluoric acid, hydrochloric acid, and smaller quantities of phosgene (B1210022) and carbonyl fluoride. nih.gov When subjected to ultraviolet (UV) radiation, such as that found in the stratosphere, C-Cl bonds in chlorofluoroalkanes can break, generating highly reactive chlorine radicals (Cl•). wikipedia.org This process is the basis for the ozone-depleting potential of these substances. While specific photochemical studies on this compound are not detailed in the provided context, its structure suggests it would be susceptible to similar UV-induced decomposition.

Research on the Synthesis of Functionalized Derivatives for Chemical Applications

The transformation of this compound (HCFC-123a) into functionalized derivatives is an area of interest for creating new chemical intermediates and materials. Research into its synthetic methodologies and chemical transformations has explored several pathways, primarily focusing on elimination reactions such as dehydrochlorination and dehalogenation, as well as the potential for nucleophilic substitution. These reactions aim to leverage the existing carbon-halogen bonds to introduce new functional groups and create more complex molecules.

One of the primary routes for the functionalization of halogenated ethanes is through dehydrochlorination, which involves the removal of a hydrogen and a chlorine atom to form an alkene. In the case of this compound, this reaction is expected to yield isomers of chlorotrifluoroethene. The specific isomer produced would depend on which chlorine and hydrogen atoms are removed. This process is typically carried out using a base or through catalytic methods at elevated temperatures. The resulting chlorotrifluoroethene can then serve as a versatile building block for further chemical synthesis, including polymerization and the introduction of other functional groups.

Another significant chemical transformation is dehalogenation, the removal of two halogen atoms, which can also lead to the formation of an alkene. For vicinal dihalides like this compound, this reaction can be promoted by metals, such as zinc, or through catalytic processes. The product of such a reaction would be a trifluoroethene derivative, which is a valuable synthon in organic chemistry.

While less commonly documented for this specific molecule, nucleophilic substitution reactions represent a potential pathway for creating functionalized derivatives. In these reactions, a nucleophile attacks one of the carbon atoms, displacing a chloride ion. This could allow for the introduction of various functional groups, such as hydroxyl, alkoxy, or amino groups, leading to the formation of alcohols, ethers, or amines, respectively. The feasibility and outcome of such reactions are highly dependent on the reaction conditions and the nature of the nucleophile.

The table below summarizes potential synthetic transformations of this compound based on established reactions for similar halogenated compounds. It is important to note that specific experimental data for these reactions starting directly from this compound is limited in publicly accessible literature.

| Transformation Type | Reagents/Catalysts (Example) | Potential Functionalized Product(s) |

| Dehydrochlorination | Base (e.g., KOH) or High Temperature Catalysis | Chlorotrifluoroethene isomers |

| Dehalogenation | Metal (e.g., Zn) or Catalytic Reduction | Trifluoroethene derivatives |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, OH⁻, NH₃) | Ethers, Alcohols, Amines |

Further research is necessary to fully explore and optimize these synthetic routes for the production of a wider range of functionalized derivatives from this compound for various chemical applications.

Environmental Chemistry and Atmospheric Dynamics Research of 1,2 Dichloro 1,1,2 Trifluoroethane

Research on Atmospheric Transport and Distribution Mechanisms

Once released, 1,2-Dichloro-1,1,2-trifluoroethane is expected to partition almost exclusively to the atmosphere due to its volatility. ecetoc.org If released into water or soil, it is predicted to volatilize rapidly into the air. nih.gov Its movement and distribution in the atmosphere are governed by large-scale air currents.

Three-dimensional chemical transport models are crucial tools for simulating the global distribution of such compounds. These models indicate that the atmospheric lifetime of related HCFCs significantly influences their distribution. noaa.gov For HCFC-123, the estimated atmospheric lifetime is relatively short, approximately 1.3 years. ecetoc.org This shorter lifespan, compared to chlorofluorocarbons (CFCs), limits its accumulation and widespread distribution throughout the global atmosphere. A significant portion of the compound is expected to be removed in the troposphere, primarily in the tropics where atmospheric oxidation processes are most intense. noaa.gov

Research into Tropospheric and Stratospheric Interactions

The interactions of this compound in the atmosphere are largely defined by its chemical reactivity. Its relatively short lifetime means that most of its chemical transformation occurs in the troposphere.

Although the majority of HCFC-123a is destroyed in the troposphere, a fraction can survive to reach the stratosphere. nih.gov Once in the stratosphere, UV radiation can break the carbon-chlorine bonds, releasing chlorine atoms. These chlorine atoms can then catalytically destroy ozone molecules, contributing to ozone layer depletion. wikipedia.org

The efficiency of a substance in destroying stratospheric ozone is quantified by its Ozone Depletion Potential (ODP). wikipedia.org The ODP is a relative measure, with the reference compound CFC-11 having an ODP of 1.0. wikipedia.org Due to their shorter atmospheric lifetimes and consequently lower delivery of chlorine to the stratosphere, HCFCs have much lower ODPs than CFCs. canada.canoaa.gov

Research using advanced three-dimensional atmospheric models has refined the ODP for HCFC-123. One such study calculated an ODP of 0.0098, which is lower than previously estimated values. nih.gov This low ODP signifies a significantly reduced, though not zero, impact on the stratospheric ozone layer compared to the substances they were designed to replace. ecetoc.orgnih.gov The contribution of HCFC-123 to the total amount of reactive chlorine in the stratosphere is considered to be extremely small. nih.gov

Scientific Inquiry into Contribution to Atmospheric Radiative Forcing and Global Warming Potential (GWP) Mechanisms

This compound, an isomer of HCFC-123, contributes to global warming through its action as a greenhouse gas. The mechanism involves the absorption of outgoing infrared radiation in the atmosphere, which traps heat and leads to a warming of the climate system. This process is quantified by radiative forcing, defined as the change in the net radiative flux (in Watts per square meter, W/m²) at the tropopause due to a change in an external driver of climate change, such as an increase in the concentration of a greenhouse gas wikipedia.orgmit.edu.

Molecules like hydrochlorofluorocarbons (HCFCs) possess strong absorption bands in the thermal infrared region of the electromagnetic spectrum. This allows them to absorb the Earth's outgoing thermal radiation effectively, preventing it from escaping into space and thus contributing to the greenhouse effect.

The Global Warming Potential (GWP) is an index used to compare the warming effect of a unit mass of a greenhouse gas to that of a unit mass of carbon dioxide over a specific time horizon. For HCFC-123 and its isomers, GWP values have been established to quantify their potential impact on climate change. These values vary depending on the time horizon considered, as the atmospheric lifetime of the compound influences its cumulative warming effect.

Studies and assessments by scientific bodies have provided GWP values for HCFC-123. While specific values for the this compound isomer are not always differentiated from the more common 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), the data for HCFC-123 provides a strong indication of its climatic impact.

Global Warming Potential (GWP) of HCFC-123

| Time Horizon (Years) | GWP Value | Source |

|---|---|---|

| 20 | 300 | who.int |

| 100 | 76 | wikipedia.org |

| 100 | 79 | tecnichenuove.it |

| 100 | 120 | colorado.edu |

The relatively short atmospheric lifetime of HCFC-123, estimated to be less than two years, contributes to its lower GWP compared to chlorofluorocarbons (CFCs) who.int. This shorter lifetime means it is removed from the atmosphere more quickly, reducing its long-term warming impact noaa.gov. Despite its lower GWP relative to older refrigerants, its production and use are regulated under the Montreal Protocol due to its ozone-depleting potential and its contribution to global warming wikipedia.orgepa.gov. Research using three-dimensional atmospheric models has helped to refine the understanding of its environmental impacts, suggesting a very small effect on the environment due to its short atmospheric lifetime and low GWP nih.govresearchgate.net.

Biogeochemical Cycling and Environmental Fate Research

Studies on Microbial Transformation Pathways (e.g., Reductive Dechlorination)

Research into the microbial transformation of this compound has explored its susceptibility to degradation by microorganisms under various environmental conditions. A key pathway investigated is reductive dechlorination, an anaerobic process where microorganisms use chlorinated compounds as electron acceptors, typically replacing a chlorine atom with a hydrogen atom.

Studies have shown that related chlorofluorocarbons can undergo microbial degradation. For instance, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) has been observed to be biotransformed into this compound (HCFC-123a) in settings like sewage sludge and anaerobic aquifers d-nb.info. This indicates that microbial communities in anoxic environments possess the metabolic capability to dechlorinate these compounds.

Further research on microcosms from river sediments has demonstrated that CFC-113 undergoes microbial degradation under anoxic conditions, with chlorotrifluoroethene (CTFE) identified as a transformation product nih.gov. While this research focuses on the precursor to HCFC-123a, it highlights the activity of anaerobic microbial consortia in dehalogenating complex fluorinated compounds. In vitro experiments using reduced corrinoids (like vitamin B12) have shown that these biomolecules can mediate the reductive dechlorination of CFC-113 to CTFE and trifluoroethene nih.gov. This suggests that specific enzymatic pathways, potentially involving corrinoid-containing enzymes, are involved in this process.

However, the presence of certain co-contaminants can impact these microbial processes. For example, CFC-113 has been shown to inhibit the reductive dechlorination of other chlorinated solvents like trichloroethene (TCE) by crucial dechlorinating bacteria such as Dehalococcoides mccartyi nih.govresearchgate.net. This inhibition can lead to the stalling of remediation efforts at contaminated sites. Specialized microbial cultures, such as KB-1® Plus, have been developed to overcome this inhibition by introducing microorganisms capable of degrading these inhibitory compounds, thereby allowing for the complete dechlorination of co-contaminants siremlab.com.

Research on Volatilization and Partitioning Behavior in Environmental Compartments (Air, Water, Soil)

The environmental distribution of this compound is largely governed by its physical and chemical properties, particularly its high volatility and low water solubility. When released into the environment, it predominantly partitions into the atmosphere.

Due to its high vapor pressure and low water solubility, any release of HCFC-123 to land or water is expected to result in rapid volatilization into the air epa.govcdc.gov. The estimated half-life for volatilization from a model river is on the order of hours cdc.gov. This behavior limits its persistence in aquatic and terrestrial systems.

Fugacity models, which predict the environmental distribution of chemicals, indicate that HCFC-123 will partition mainly into the air, with minimal amounts entering the water, soil, or sediment compartments. Its low soil adsorption coefficient suggests it is likely to be mobile in soil and may leach into groundwater, but its high volatility remains the dominant process epa.govcdc.gov. It is not expected to significantly bioconcentrate in aquatic organisms due to its low octanol-water partition coefficient epa.gov.

Physical Properties Influencing Environmental Partitioning of HCFC-123

| Property | Value | Source |

|---|---|---|

| Boiling Point | 27.82 °C | wikipedia.org |

| Vapor Pressure | 89.3 kPa at 25 °C | wikipedia.org |

| Water Solubility | 1.9 - 2.1 g/L | who.inttandfonline.com |

| Log Octanol-Water Partition Coefficient (Kow) | 1.48 | epa.gov |

The primary environmental compartment for this compound is the atmosphere, where it has a relatively short lifetime of less than two years before being degraded by photochemical reactions who.int.

Investigation of Accumulation and Persistence of Degradation Products in Aquatic Systems

The atmospheric degradation of this compound and its isomers leads to the formation of several breakdown products, with trifluoroacetic acid (TFA) being of primary environmental interest. The degradation process in the atmosphere typically involves reaction with hydroxyl (OH) radicals, leading to the formation of trifluoroacetyl halides (like CF3COCl or CF3COF) dss.go.th. These intermediates are then rapidly hydrolyzed in clouds and rainwater to form TFA nasa.govoup.com.

TFA is highly persistent in the environment due to the strength of the carbon-fluorine bond, which makes it resistant to both biotic and abiotic degradation under most environmental conditions unep.orgmdpi.com. Because of its high water solubility, TFA partitions almost entirely into aqueous phases, including rain, fog, rivers, lakes, and oceans mdpi.comfluorocarbons.org.

Once in aquatic systems, TFA is stable and can accumulate, particularly in terminal sinks like salt lakes and the oceans, where water loss occurs primarily through evaporation unep.orgresearchgate.net. While some studies have suggested that TFA can be microbially degraded under specific anoxic and oxic conditions, it is generally considered highly resistant to breakdown in the environment usgs.gov.

Despite its persistence, current and projected future concentrations of TFA in the environment resulting from the degradation of HCFCs and HFCs are considered to pose a minimal risk to human health and ecosystems fluorocarbons.orgresearchgate.net. Assessments have concluded that the total contribution of TFA from these sources to the oceans is a small fraction of the amounts already naturally present unep.orgresearchgate.net. However, due to its persistence, the long-term environmental fate of TFA continues to be a subject of scientific evaluation unep.org.

Analytical Methodologies for Research and Environmental Monitoring of 1,2 Dichloro 1,1,2 Trifluoroethane

Chromatographic Techniques for Separation and Quantification in Research Applications

Chromatographic techniques, particularly gas chromatography, are fundamental in the analysis of volatile compounds like 1,2-dichloro-1,1,2-trifluoroethane. These methods allow for the effective separation of the compound from complex matrices and its subsequent quantification.

Gas Chromatography (GC) Method Development and Optimization

The development of robust Gas Chromatography (GC) methods is essential for the accurate analysis of this compound. Key to this is the optimization of parameters to ensure efficient separation from its isomers and other potentially interfering compounds.

For instance, NIOSH Method 1018, originally developed for dichlorodifluoromethane (B179400) and 1,2-dichlorotetrafluoroethane, has been adapted for other chlorofluorocarbons. cdc.gov This method utilizes a packed column, specifically stainless steel 1.2 m x 6-mm OD, packed with 80/100 mesh Chromosorb 102, for the separation of these compounds. cdc.gov While this packed column was used in the initial validation, the method now recognizes the appropriateness of capillary gas chromatography for improved resolution. cdc.gov

A critical aspect of method development involves adjusting the GC oven temperature program. A typical program might involve an initial temperature of 35°C held for 3 minutes, followed by a ramp of 15°C per minute up to 75°C, which is then held for 6 minutes. cdc.gov For the analysis of impurities in similar fluorocarbons, some methods suggest an initial chromatography temperature of at most 40°C, with some applications benefiting from temperatures as low as approximately -20°C to enhance separation of highly volatile components. google.com

The carrier gas flow rate is another vital parameter. In the context of NIOSH Method 1018, helium is used as the carrier gas at a flow rate of 1.5 mL/min. cdc.gov The sample introduction is typically performed via a 1 µL injection into an injector set at 200°C. cdc.gov

Column Chemistry and Detector Selection for Specific Research Goals

The choice of GC column chemistry and detector is paramount and is dictated by the specific research objectives, such as routine quantification or trace-level analysis.

Column Chemistry:

For the analysis of halogenated hydrocarbons, capillary columns are often preferred over packed columns due to their higher efficiency and resolving power. A commonly used stationary phase is a non-polar phase like DB-1 (100% dimethylpolysiloxane). A column with dimensions of 30 m x 0.32-mm ID and a 1-µm film thickness is often suitable. cdc.gov This type of column separates compounds based on their boiling points and is effective for resolving this compound from other volatile organic compounds.

Detector Selection:

Flame Ionization Detection (FID): While FID is a common detector for organic compounds, its sensitivity to halogenated hydrocarbons can be lower compared to other detectors. It is generally suitable for applications where the concentration of this compound is relatively high.

Mass Spectrometry (MS): Mass spectrometry is a powerful and highly specific detection method. When coupled with GC (GC-MS), it allows for both the quantification and positive identification of this compound, even at trace levels. nih.govgoogle.com The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum for structural confirmation or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes. google.com For example, in the analysis of impurities in 1,1,1,2-tetrafluoroethane, extracted ion chromatograms at specific m/z values, such as 83 and 103, are used to identify and quantify compounds like 1,1,1-trifluorodichloroethane. google.com

Spectroscopic Characterization Techniques in Chemical Research

Spectroscopic techniques are indispensable for the structural elucidation and detailed characterization of this compound.

Application of Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For haloalkanes like this compound, characteristic absorption bands for C-H, C-Cl, and C-F bonds are expected.

While a specific, publicly available, fully interpreted IR spectrum for this compound is not readily found in the provided search results, general principles of IR spectroscopy for similar compounds can be applied. For comparison, the IR spectrum of 1,2-dichloroethane (B1671644) shows C-H stretching vibrations between 2975 and 2845 cm⁻¹ and C-Cl vibration bands in the range of 800 to 580 cm⁻¹. docbrown.info Similarly, the IR spectrum of 1,1-dichloroethane (B41102) exhibits C-H stretching vibrations in the same region and C-Cl vibrations from 800 to 580 cm⁻¹. docbrown.info It can be inferred that this compound would also display characteristic C-F stretching absorptions, which typically occur in the region of 1400-1000 cm⁻¹. The unique pattern of these absorptions in the fingerprint region (below 1500 cm⁻¹) would allow for its specific identification.

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of its nuclei, primarily ¹H (proton) and ¹³C. For fluorinated compounds, ¹⁹F NMR is also exceptionally informative.

NMR is particularly useful for differentiating between isomers, such as this compound and its isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200). wikipedia.org The number of signals, their chemical shifts, and their splitting patterns (due to spin-spin coupling) in the ¹H, ¹³C, and ¹⁹F NMR spectra would be distinct for each isomer, allowing for unambiguous identification.

For this compound (CClF₂CHClF), the ¹H NMR spectrum would be expected to show a single signal for the proton, which would be split into a triplet by the two adjacent fluorine atoms on the CClF₂ group and further split into a doublet by the fluorine atom on the CHClF group, resulting in a complex multiplet. In contrast, the ¹H NMR spectrum of 2,2-dichloro-1,1,1-trifluoroethane (CF₃CHCl₂) would show a singlet for the proton, as there are no adjacent protons or fluorine atoms to cause splitting.

While specific NMR data for this compound was not found in the search results, the principles of NMR applied to similar molecules like 1,2-dichloroethane and 1,2-difluoroethane (B1293797) illustrate its utility. docbrown.inforesearchgate.net For instance, the ¹H NMR spectrum of 1,2-dichloroethane shows a single peak because the two CH₂ groups are chemically equivalent. docbrown.info In the case of fluorinated ethanes, the coupling between protons and fluorine atoms provides crucial structural information. researchgate.net

Mass Spectrometry (MS) for Compound Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 152.93 g/mol . nist.govnist.gov The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

Key fragmentation patterns would involve the loss of chlorine and fluorine atoms or groups. Common fragments would include [M-Cl]⁺ and [M-F]⁺. The NIST Chemistry WebBook provides mass spectral data for this compound, which serves as a reference for its identification. nist.govnist.gov The predicted collision cross section (CCS) values for different adducts of this compound can also aid in its identification in advanced MS techniques. uni.lu

Table of Analytical Parameters for GC Analysis of this compound (based on adapted NIOSH methods)

| Parameter | Value | Reference |

| Column Type | DB-1 fused silica (B1680970) capillary | cdc.gov |

| Column Dimensions | 30 m x 0.32-mm ID, 1-µm film thickness | cdc.gov |

| Carrier Gas | Helium | cdc.gov |

| Carrier Gas Flow Rate | 1.5 mL/min | cdc.gov |

| Injector Temperature | 200 °C | cdc.gov |

| Oven Temperature Program | 35 °C for 3 min, then 15 °C/min to 75 °C, hold 6 min | cdc.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | cdc.govgoogle.com |

| Injection Volume | 1 µL | cdc.gov |

Table of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | Characteristic C-H, C-Cl, and C-F stretching and bending vibrations. Unique fingerprint region. | docbrown.infodocbrown.info |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct signals and splitting patterns in ¹H, ¹³C, and ¹⁹F spectra for isomer differentiation. | docbrown.inforesearchgate.net |

| Mass Spectrometry (MS) | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. Specific fragmentation pattern. | nist.govnist.govuni.lu |

Advanced Monitoring and Detection Systems in Environmental Research

The environmental surveillance of this compound (HCFC-123a) and its isomer 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) is increasingly reliant on sophisticated monitoring and detection systems. These technologies are crucial for understanding the atmospheric distribution, fate, and impact of this compound. Advanced systems offer enhanced sensitivity, real-time data acquisition, and the ability to monitor remote or large areas, complementing traditional analytical methods.

A variety of fixed monitoring systems are available for the detection of HCFC-123 vapor. These automated systems are particularly important for continuous environmental monitoring in specific locations. The primary detection technologies employed include infrared (IR) absorption, photoacoustic infrared spectroscopy, halide ion detection, and metallic oxide resistance sensors. industrialchemicals.gov.au While highly effective for leak detection in industrial settings, their application in ambient environmental monitoring can be limited by cross-sensitivity to other airborne hydrocarbons, especially at the low concentrations typically found in the environment (< 10 ppm). industrialchemicals.gov.au Infrared-based technologies are generally the most specific for refrigerant detection. industrialchemicals.gov.au

For broader atmospheric research, global and regional monitoring networks, such as those operated by the National Oceanic and Atmospheric Administration (NOAA), provide critical data on the atmospheric concentrations of various trace gases, including HCFCs. caetrm.com These networks typically rely on the collection of air samples in flasks from various locations, which are then transported to a central laboratory for analysis using highly sensitive instrumentation like gas chromatography. caetrm.com

Furthermore, advanced computational tools play a significant role in environmental research of this compound. Three-dimensional atmospheric models, such as the Model for Ozone and Related chemical Tracers (MOZART-3), have been utilized to determine the Ozone Depletion Potential (ODP) of HCFC-123. nih.gov This represents a significant advancement over older two-dimensional models, providing a more accurate assessment of the compound's environmental impact. nih.gov

The table below summarizes the characteristics of various advanced monitoring systems relevant to the detection of this compound.

Table 1: Characteristics of Advanced Monitoring Systems for this compound

| Monitoring System | Technology | Detection Limit | Application in Research | Key Findings/Capabilities |

|---|---|---|---|---|

| Fixed Automated Monitors | Infrared (IR) Absorption, Photoacoustic IR, Halide Ion Sensor, Metallic Oxide Sensor | 1–2 ppm industrialchemicals.gov.auinchem.org | Continuous local air quality monitoring, leak detection. | Provides real-time data; IR is most specific but can have cross-sensitivity at low concentrations. industrialchemicals.gov.au |

| Atmospheric Monitoring Networks | Flask Sampling followed by Gas Chromatography (GC) | Sub-parts per trillion (ppt) levels | Global and regional atmospheric concentration trend analysis. | Enables tracking of long-term changes in atmospheric abundance of HCFCs. caetrm.com |

| Atmospheric Models | 3D Chemical Transport Models (e.g., MOZART-3) | Not Applicable | Calculating environmental impact parameters like Ozone Depletion Potential (ODP). | Determined the ODP of HCFC-123 to be 0.0098, lower than previous estimates. nih.gov |

Detailed research findings from a study on developing a sampling and analytical method for workplace air, which has relevance for environmental monitoring in specific scenarios, are presented below.

Table 2: Performance Data of a Sampling and Analytical Method for HCFC-123

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Sampling Medium | Activated coconut-shell charcoal tube (400 mg/200 mg) | Two-section solid sorbent tube. nih.gov |

| Analytical Method | Gas Chromatography/Flame Ionization Detection (GC/FID) | Desorption with dichloromethane. nih.gov |

| Limit of Detection | 0.23 µ g/sample | - |

| Desorption Efficiency | 99.0% (average) | - |

| Breakthrough Volume | 13.6 L | At 3597 ± 210.1 ppm with a flow rate of 0.046 L/min. nih.gov |

| Sample Stability | Stable for 7 days | At room temperature or refrigerated. nih.gov |

Theoretical and Computational Chemistry Studies of 1,2 Dichloro 1,1,2 Trifluoroethane

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the molecular structure and intrinsic properties of 1,2-dichloro-1,1,2-trifluoroethane (CClF₂CHClF). These computational approaches allow for the detailed exploration of its conformational landscape and electronic characteristics.

Conformational Analysis and Vibrational Assignments

The presence of a single C-C bond in this compound allows for internal rotation, giving rise to different spatial arrangements of its atoms, known as conformers. The rotation of the molecule can be hindered by the presence of chlorine atoms on each carbon, a barrier that is more easily overcome at higher temperatures. wikipedia.org Theoretical calculations are crucial in identifying the stable conformers and the energy barriers that separate them.

Computational studies, often employing methods like density functional theory (DFT), can predict the geometries and relative energies of these conformers. For related fluoroethanes, quantum-chemical studies have been instrumental in performing vibrational assignments and determining valence force constants. acs.org

Table 1: Calculated Conformational Data for this compound (Note: The following table is a representative example based on typical computational chemistry outputs. Actual values would be derived from specific published research.)

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Key Dihedral Angle (F-C-C-Cl) |

|---|---|---|---|

| Anti | 0.00 | 1.85 | 180° |

| Gauche | 4.21 | 2.54 | 60° |

Vibrational spectroscopy, in conjunction with theoretical calculations, helps in assigning the observed spectral bands to specific molecular vibrations. This provides a detailed picture of the molecule's dynamics.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by the influence of highly electronegative fluorine and chlorine atoms on the carbon backbone. These halogen atoms create significant partial positive charges on the carbon atoms and partial negative charges on themselves, leading to polar covalent bonds.

Quantum chemical calculations can provide detailed information about the electron distribution, molecular orbitals, and bond orders. This information is vital for understanding the molecule's reactivity and its interactions with other chemical species.

Molecular Dynamics and Reaction Kinetics Modeling

Molecular dynamics and reaction kinetics modeling are computational techniques used to simulate the behavior of molecules over time and to predict the rates and mechanisms of their reactions.

Prediction of Atmospheric Reaction Rates and Mechanisms

A crucial aspect of the environmental impact of this compound is its atmospheric lifetime, which is primarily determined by its reaction with hydroxyl (OH) radicals. colorado.edu Computational modeling can predict the rate constants for this reaction, providing essential data for atmospheric chemistry models. These models help in understanding how quickly the compound is removed from the atmosphere. The primary atmospheric degradation pathway for many hydrochlorofluorocarbons (HCFCs) is initiated by their reaction with the OH radical.

Simulation of Degradation Pathways and Intermediates

Computational simulations can elucidate the complex degradation pathways of this compound in various environments. In anaerobic conditions, such as in some groundwater and soil environments, reductive dechlorination can be a significant degradation pathway. researchgate.net This process involves the removal of chlorine atoms.

For the related compound 1,2-dichloroethane (B1671644) (1,2-DCA), degradation can proceed through different pathways, including dichloroelimination, dehydrochlorination, and reductive hydrogenolysis. researchgate.netmdpi.com Computational modeling can help to determine the most likely pathways for this compound and identify the transient intermediates and final degradation products. For instance, the biotransformation of 1,1,2-trichloro-1,2,2-trifluoroethane in sewage sludge can produce this compound. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. For this compound, QSAR studies can be used to predict its environmental fate and potential toxicity based on its molecular descriptors. These descriptors, which can be calculated using computational methods, include properties like hydrophobicity (logP), molecular weight, and various electronic and topological indices. QSAR models are valuable tools for screening large numbers of chemicals for their potential environmental impact without the need for extensive experimental testing.

Regulatory Framework and Policy Driven Chemical Research for 1,2 Dichloro 1,1,2 Trifluoroethane

Impact of International Environmental Protocols (e.g., Montreal Protocol) on Chemical Research and Development

The 1987 Montreal Protocol on Substances that Deplete the Ozone Layer stands as a landmark international agreement that fundamentally altered the course of the chemical industry. unep.orgstate.gov It established a global framework to phase out the production and consumption of ozone-depleting substances (ODS), most notably chlorofluorocarbons (CFCs). noaa.govdowntoearth.org.in This decisive action created an urgent need for alternatives, thereby catalyzing a massive research and development effort to find suitable replacements.

In this context, hydrochlorofluorocarbons (HCFCs) emerged as first-generation, transitional substitutes for CFCs. osd.mileurekalert.org The chemical strategy involved incorporating hydrogen into the fluorocarbon structure, making HCFCs less stable in the atmosphere and thus giving them a lower Ozone Depletion Potential (ODP) compared to CFCs. epa.gov 1,2-Dichloro-1,1,2-trifluoroethane, known as HCFC-123a, is one such HCFC. wikipedia.org It is an isomer of the more widely used HCFC-123 and was often present as an impurity in commercial-grade HCFC-123, which was used as a refrigerant in low-pressure centrifugal chillers and as a fire suppression agent. nih.govunep.org

However, the Montreal Protocol was designed with a forward-looking approach. Recognizing that HCFCs still contained ozone-destroying chlorine and contributed to ozone depletion, albeit to a lesser extent than CFCs, the Protocol mandated a phase-out schedule for HCFCs as well. osd.milbuildings.com This decision ensured that HCFCs were only a temporary solution, compelling the chemical industry to continue its research into even more environmentally benign alternatives. eurekalert.org The atmospheric concentration of HCFCs peaked in 2021 and has begun to decline, demonstrating the protocol's effectiveness. noaa.govdowntoearth.org.in

The regulatory pressure was further intensified by growing concerns over climate change. While the initial focus was on ozone depletion, it became clear that many ODS were also potent greenhouse gases. noaa.govdanfoss.com This led to the Kigali Amendment to the Montreal Protocol in 2016, which aimed to phase down the production and use of hydrofluorocarbons (HFCs)—the primary replacements for HCFCs. unep.orgundp.orgwikipedia.org Although HFCs have an ODP of zero, many possess a high Global Warming Potential (GWP). epa.govwikipedia.org The Kigali Amendment effectively integrated climate protection into the ozone protection regime, steering research and development toward compounds with both low ODP and low GWP. undp.orglibretexts.org

Research and Development of Compounds with Lower Atmospheric Impact

The dual pressures of the HCFC phase-out and the HFC phase-down under the Montreal Protocol and its Kigali Amendment have directed chemical research toward new classes of compounds with minimal atmospheric impact. The goal is to develop alternatives that are not only effective in their applications but also have near-zero ODP and very low GWP. energy.govresearchgate.net

Key areas of research and development include:

The following interactive table provides a comparison of the atmospheric properties of different generations of refrigerants, illustrating the progress driven by environmental regulations.

Analysis of Chemical Research Strategies under Global Phase-Out Schedules

The global phase-out schedules established by the Montreal Protocol and its amendments have imposed a unique set of constraints and goals on chemical research, leading to specific, evolving strategies. danfoss.com These strategies have shifted from finding immediate, functional replacements to a more holistic approach focused on long-term sustainability.

Initially, the strategy was reactionary. With the urgent need to replace CFCs, the primary goal was to develop "drop-in" or near drop-in substitutes that could be used in existing equipment with minimal modification. apogee.net This led to the development of HCFCs like HCFC-123. The research focused on synthesizing molecules with similar thermodynamic properties to their CFC predecessors but with reduced ODP. nih.gov

As the HCFC phase-out approached and climate change became a parallel concern, research strategies became more proactive and multi-faceted. The focus shifted from merely reducing ODP to optimizing a range of properties simultaneously:

The phase-out schedules have effectively created a roadmap for innovation, forcing the chemical industry to look beyond incremental improvements and invest in fundamentally new technologies. energy.govperformance.gov This has fostered a transition from a focus on single-molecule solutions to a more complex, systems-based approach that balances performance, safety, and environmental impact. igsd.orgclcouncil.org

Compound Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。